molecular formula C12H18N2 B7905851 1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine CAS No. 1187927-59-8

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine

Cat. No. B7905851
CAS RN: 1187927-59-8
M. Wt: 190.28 g/mol
InChI Key: BWEJCNRADFZAKH-UHFFFAOYSA-N
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Description

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine is a chemical compound with the molecular formula C12H19ClN2 . The IUPAC name for this compound is 1,4,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H18N2.ClH/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12;/h4-5,8H,6-7,13H2,1-3H3;1H . This indicates the presence of a quinoline ring structure with three methyl groups attached to it.


Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 226.75 . The linear formula for this compound is C12H19ClN2 .

properties

IUPAC Name

1,4,4-trimethyl-2,3-dihydroquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-12(2)6-7-14(3)11-5-4-9(13)8-10(11)12/h4-5,8H,6-7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEJCNRADFZAKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=C1C=C(C=C2)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801228217
Record name 1,2,3,4-Tetrahydro-1,4,4-trimethyl-6-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,4-Trimethyl-1,2,3,4-tetrahydro-quinolin-6-ylamine

CAS RN

1187927-59-8
Record name 1,2,3,4-Tetrahydro-1,4,4-trimethyl-6-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187927-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1,4,4-trimethyl-6-quinolinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801228217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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